2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a hydroxyethyl group and a phenyl group, along with a fluorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution with Hydroxyethyl and Phenyl Groups: The pyrazole intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group. The phenyl group can be introduced via a Friedel-Crafts alkylation or similar aromatic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorobenzene derivative.
Formation of the Acetamide Moiety: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the aromatic ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its structure allows for interactions with various biomolecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
- 2-(4-bromophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
- 2-(4-methylphenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can influence its biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-16-8-6-14(7-9-16)12-19(25)21-18-13-17(22-23(18)10-11-24)15-4-2-1-3-5-15/h1-9,13,24H,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSGJZJNLVBKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CC3=CC=C(C=C3)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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